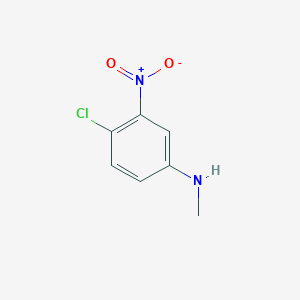![molecular formula C6H6Cl6N2O2 B102806 2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide CAS No. 17408-50-3](/img/structure/B102806.png)
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) is a chemical compound with the molecular formula C6H6Cl6N2O2 and a molecular weight of 350.842. It is also known by its systematic name, N,N’-Ethylenebis-(2,2,2-trichloroacetamide) . This compound is characterized by its achiral nature and lack of optical activity .
Vorbereitungsmethoden
The synthesis of Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) typically involves the reaction of ethylenediamine with trichloroacetyl chloride under controlled conditions . The reaction proceeds as follows:
Reactants: Ethylenediamine and trichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Trichloroacetyl chloride is added dropwise to a solution of ethylenediamine in dichloromethane, maintaining the temperature within the specified range. The reaction mixture is then stirred for several hours to ensure complete reaction.
Analyse Chemischer Reaktionen
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form ethylenediamine and trichloroacetic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . The specific pathways involved depend on the nature of the target and the conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) can be compared with other similar compounds such as:
Trichloroacetamide: Similar in structure but lacks the ethylenebis linkage.
N,N’-Ethylenebis(N-nitroacetamide): Contains nitro groups instead of trichloro groups, leading to different reactivity and applications.
Tetraacetylethylenediamine: Similar ethylenebis linkage but with acetyl groups instead of trichloroacetamide groups.
The uniqueness of Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) lies in its specific combination of trichloroacetamide groups and ethylenebis linkage, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
17408-50-3 |
|---|---|
Molekularformel |
C6H6Cl6N2O2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H6Cl6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
RWNYTJHBXNDUAB-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
| 17408-50-3 | |
Synonyme |
N,N'-Ethylenebis(2,2,2-trichloroacetamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





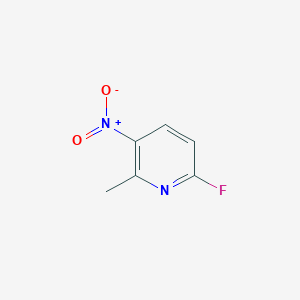
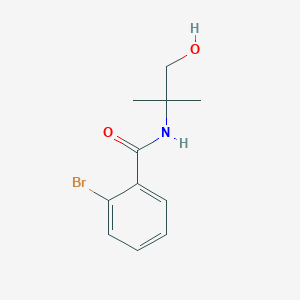
![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
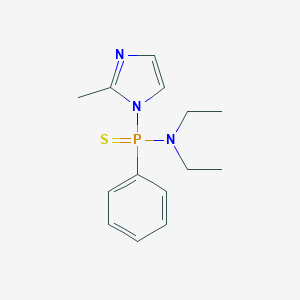

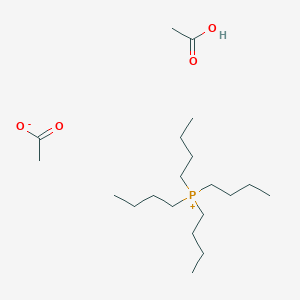


![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
